Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex organic compound with the molecular formula C27H28O6 and a molecular weight of 448.51 g/mol . This compound is a derivative of mannose, a type of sugar, and is characterized by its benzyl and benzylidene protective groups. It is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannoseThe reaction conditions often include the use of benzyl bromide and sodium hydride in anhydrous conditions to ensure the selective protection of the hydroxyl groups .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. These interactions can inhibit enzyme activity or modulate receptor function, making the compound valuable in biochemical studies .
Comparison with Similar Compounds
Benzyl 4,6-O-benzylidene-a-D-mannopyranoside: Similar in structure but lacks the 3-O-benzyl group.
Benzyl 2,34,6-di-O-benzylidene-a-D-mannopyranoside: Contains additional benzylidene groups, making it more complex.
Ethyl 3-O-benzyl-4,6-O-benzylidene-D-thiomannopyranoside: Similar structure with an ethyl group and sulfur atom.
Uniqueness: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its specific protective groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective glycosylation reactions and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENHFYMICMPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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